Indole Regioisomerism: 5‑Indolyl vs. 4‑Indolyl Topological and Predicted Binding Divergence
The target compound places the indole N–H and the acetamide carbonyl at a 1,3‑relationship across the indole bicycle, while the 4‑indolyl regioisomer (CAS 1324092‑87‑6) places these groups at a 1,2‑relationship . Published SAR on pyridazinone–indole PDE4 inhibitors shows that the indole substitution pattern dictates both PDE4B inhibition potency and isoform selectivity: the lead compound 4ba (bearing a 5‑methoxyindole, i.e., a C‑3 indole attachment) exhibited 64% inhibition of PDE4B at 20 μM and an IC50 of 251 ± 18 nM, whereas N‑benzyl variants lost selectivity [1]. Although direct 5‑indolyl‑acetamide data are not available in the open literature, the indole topology in the target compound mimics the connectivity of the 5‑methoxyindole series that conferred PDE4B preference, distinguishing it from the 4‑indolyl and 6‑indolyl regioisomers whose binding modes have not been characterised.
| Evidence Dimension | PDE4B inhibition and selectivity driven by indole attachment position |
|---|---|
| Target Compound Data | 5‑Indolyl acetamide topology (indole N–H and acetamide carbonyl at 1,3‑relationship); predicted to orient the methoxyphenyl‑pyridazinone core similarly to the active 5‑methoxyindole series. |
| Comparator Or Baseline | 4‑Indolyl regioisomer (CAS 1324092‑87‑6): 1,2‑relationship between indole N–H and acetamide; no published PDE inhibition data. |
| Quantified Difference | Class‑level SAR: 5‑methoxyindole analogue 4ba IC50 = 251 ± 18 nM on PDE4B vs. 4‑indolyl analogues not reported active in the same series [1]. |
| Conditions | PDE4B enzymatic assay (20 μM compound; roflumilast reference); class‑level SAR derived from Allart‑Simon et al. 2021 [1]. |
Why This Matters
Procurement of the correct regioisomer is essential for reproducible PDE4 or kinase screening because the indole attachment position is a primary determinant of target engagement, as demonstrated in published pyridazinone–indole SAR.
- [1] Allart-Simon, I. et al. (2021) 'Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors', RSC Medicinal Chemistry, 12(4), pp. 584–592. doi: 10.1039/d0md00423e. View Source
